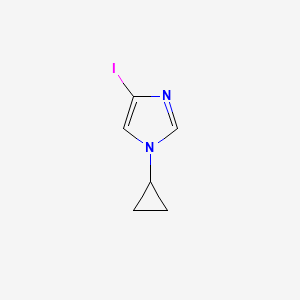![molecular formula C11H7F3N2O B13695417 2-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carbaldehyde CAS No. 944898-07-1](/img/structure/B13695417.png)
2-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carbaldehyde is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazole ring with a carbaldehyde functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound. These products can be further utilized in various applications, including drug development and material science .
Aplicaciones Científicas De Investigación
2-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of agrochemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The imidazole ring can coordinate with metal ions in enzyme active sites, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-yl]ethanamine
- 2-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid
- 2-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-methanol
Uniqueness
2-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carbaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly valuable in drug design and development, where these properties can enhance the pharmacokinetic and pharmacodynamic profiles of potential therapeutic agents .
Propiedades
Número CAS |
944898-07-1 |
|---|---|
Fórmula molecular |
C11H7F3N2O |
Peso molecular |
240.18 g/mol |
Nombre IUPAC |
2-[3-(trifluoromethyl)phenyl]-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)8-3-1-2-7(4-8)10-15-5-9(6-17)16-10/h1-6H,(H,15,16) |
Clave InChI |
UERFTUSARHBBDJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


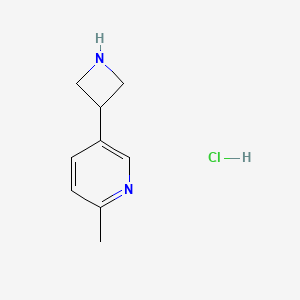
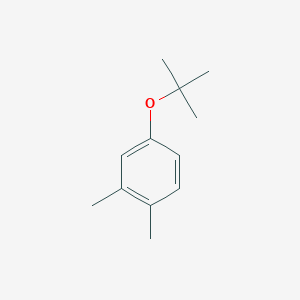
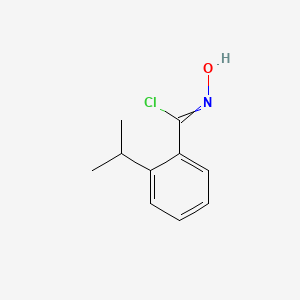
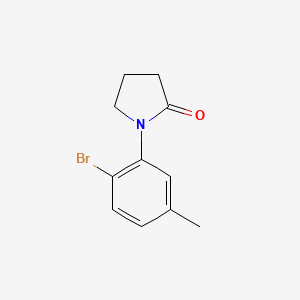
![3-[2-Oxo-3-(2-propynyl)-2,3-dihydro-1-benzimidazolyl]piperidine-2,6-dione](/img/structure/B13695363.png)
![4-((5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine](/img/structure/B13695365.png)

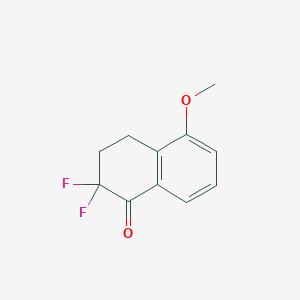

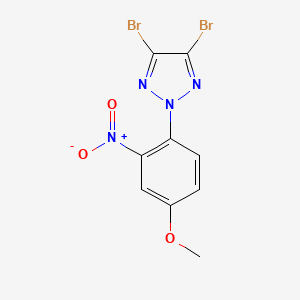
![N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-methyl-5-nitrobenzamide](/img/structure/B13695389.png)
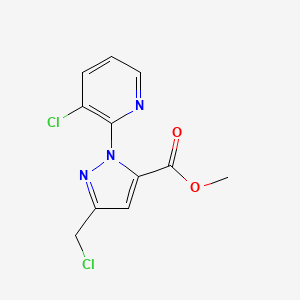
![3-[(3-Nitrophenyl)amino]cyclohexanol](/img/structure/B13695398.png)
